molecular formula C12H17NO B13059350 N-(2-phenylethyl)oxolan-3-amine

N-(2-phenylethyl)oxolan-3-amine

Cat. No.: B13059350
M. Wt: 191.27 g/mol
InChI Key: ZNABRUWZGYVTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylethyl)oxolan-3-amine is a chemical compound that has garnered interest in various fields of research due to its unique structure and potential applications. This compound is characterized by the presence of a phenylethyl group attached to an oxolan-3-amine moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)oxolan-3-amine typically involves the reaction of 2-phenylethylamine with oxirane (ethylene oxide) under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the ring-opening of the oxirane and subsequent formation of the oxolan-3-amine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)oxolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

N-(2-phenylethyl)oxolan-3-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenoxyethyl)oxolan-3-amine: This compound has a phenoxyethyl group instead of a phenylethyl group, which can result in different chemical and physical properties.

    Phenethylamine: A simpler structure with a phenylethyl group attached to an amine, lacking the oxolan ring.

Uniqueness

N-(2-phenylethyl)oxolan-3-amine is unique due to the presence of both the phenylethyl group and the oxolan-3-amine moiety

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(2-phenylethyl)oxolan-3-amine

InChI

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-8-13-12-7-9-14-10-12/h1-5,12-13H,6-10H2

InChI Key

ZNABRUWZGYVTLX-UHFFFAOYSA-N

Canonical SMILES

C1COCC1NCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.